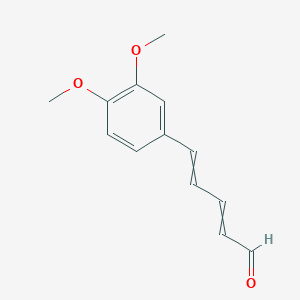

5-(3,4-Dimethoxyphenyl)penta-2,4-dienal

Description

5-(3,4-Dimethoxyphenyl)penta-2,4-dienal is a synthetic α,β-unsaturated aldehyde derivative featuring a conjugated dienal backbone and a 3,4-dimethoxyphenyl substituent. The compound’s structure combines electron-rich aromatic moieties with a reactive aldehyde group, making it a candidate for diverse biological and chemical applications.

Properties

CAS No. |

70484-29-6 |

|---|---|

Molecular Formula |

C13H14O3 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

5-(3,4-dimethoxyphenyl)penta-2,4-dienal |

InChI |

InChI=1S/C13H14O3/c1-15-12-8-7-11(10-13(12)16-2)6-4-3-5-9-14/h3-10H,1-2H3 |

InChI Key |

DWRJGLPEOLVRQC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC=CC=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dimethoxyphenyl)penta-2,4-dienal typically involves the reaction of 3,4-dimethoxybenzaldehyde with appropriate dienyl precursors under controlled conditions. One common method involves the use of Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired dienal compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dimethoxyphenyl)penta-2,4-dienal undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the dienal to its corresponding alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the dienal chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(3,4-Dimethoxyphenyl)penta-2,4-dienal has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3,4-Dimethoxyphenyl)penta-2,4-dienal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modulation of various biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

5-(4-Methoxyphenyl)penta-2,4-dienal

- Structure : Differs by having a single methoxy group at the para position instead of 3,4-dimethoxy substitution.

- Key Properties ():

- Molecular weight: 188.22 g/mol; XLogP3: 2.4 (moderate lipophilicity).

- Polar surface area: 26.3 Ų (lower than hydroxylated analogs).

- Implications : The absence of the 3-methoxy group reduces steric hindrance and electron-donating capacity compared to the target compound. This may diminish binding affinity to enzymes or receptors reliant on dual methoxy interactions, such as tyrosinase or antioxidant pathways .

5-(3,4-Dihydroxyphenyl)-3-hydroxy-1-(2-hydroxyphenyl)penta-2,4-dien-1-one (DHHPD)

- Structure : Features hydroxyl groups instead of methoxy groups and a ketone moiety instead of an aldehyde ().

- Key Findings: Demonstrated potent antinociceptive activity in murine models (e.g., 63.2% writhing inhibition at 10 mg/kg) . Hydroxyl groups enhance solubility but may reduce metabolic stability due to rapid glucuronidation.

- Comparison : The target compound’s methoxy groups likely improve membrane permeability and bioavailability compared to DHHPD’s polar hydroxyl groups. However, DHHPD’s ketone group may offer greater stability than the reactive aldehyde in the target compound .

Curcumin Analogs with 3,4-Dimethoxy Substitution

- Example: (E)-2-(3,4-Dimethoxybenzylidene)-5-((E)-3-(3,4-dimethoxyphenyl)acryloyl)cyclopentanone (3e) ().

- Key Findings: Strong antioxidant activity (IC₅₀: 8.2 μM in DPPH assay) and tyrosinase inhibition (IC₅₀: 12.4 μM). Non-toxic to normal human lung cells.

- Comparison : The target compound’s aldehyde group may confer distinct reactivity, such as forming Schiff bases with biological amines, unlike the acryloyl or ketone groups in curcumin analogs. This could lead to unique mechanisms in enzyme inhibition or cytotoxicity .

1,3,4-Oxadiazole Derivatives with 3,4-Dimethoxyphenyl Groups

- Example : 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole ().

- Key Findings :

- Anti-inflammatory activity (61.9% inhibition at 20 mg/kg), comparable to indomethacin.

- The target compound’s flexible dienal chain may allow broader conformational interactions but less selectivity .

Mechanistic and Pharmacokinetic Implications

- Methoxy vs. Hydroxyl Groups : Methoxy substitution enhances lipophilicity and bioavailability but may reduce direct radical scavenging compared to hydroxyl groups .

- Aldehyde Reactivity : The aldehyde group in 5-(3,4-dimethoxyphenyl)penta-2,4-dienal could facilitate covalent interactions with cysteine or lysine residues in proteins, a mechanism absent in ketone or oxadiazole analogs .

- Toxicity Considerations : While curcumin analogs show low toxicity, the aldehyde’s reactivity necessitates further safety profiling for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.